6-Bromo-3-chloro-2,4-dimethylpyridine
Overview
Description
6-Bromo-3-chloro-2,4-dimethylpyridine is a heterocyclic organic compound with the molecular formula C7H7BrClN It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and two methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2,4-dimethylpyridine typically involves halogenation reactions. One common method is the bromination of 3-chloro-2,4-dimethylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2,4-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Coupling Reactions: Biaryl or alkyl-substituted pyridines.
Scientific Research Applications
6-Bromo-3-chloro-2,4-dimethylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: Employed in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyridine derivatives.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2,4-dimethylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms and methyl groups can influence its binding affinity and selectivity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by interacting with binding pockets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloro-2,4-dimethylpyridine: Similar structure but with different positional isomerism.
6-Bromo-2,4-dimethylpyridine: Lacks the chlorine atom, affecting its reactivity and applications.
3-Chloro-2,4-dimethylpyridine: Lacks the bromine atom, leading to different chemical properties and uses.
Uniqueness
6-Bromo-3-chloro-2,4-dimethylpyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and enable diverse chemical transformations. Its dual halogenation allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-bromo-3-chloro-2,4-dimethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-3-6(8)10-5(2)7(4)9/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSBBPPYPGCKDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Cl)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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